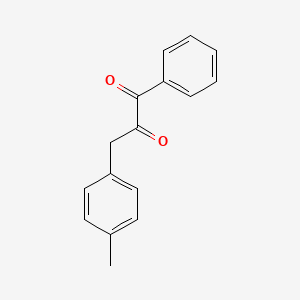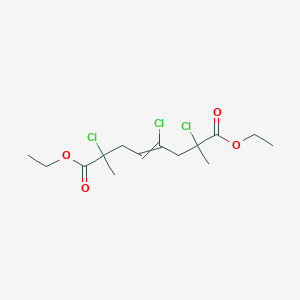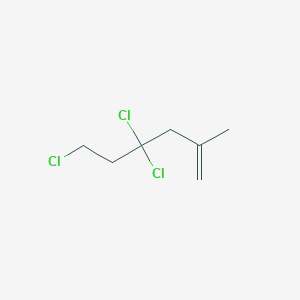
(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two chlorine atoms and a hydroxyl group, along with a trimethylmethanaminium group. Its distinct structure makes it a subject of interest in research related to antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the phenyl ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting pulmonary cancer cells.
Industry: Utilized in the development of novel antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of soluble adenylyl cyclase, an enzyme involved in the catalysis of ATP to cyclic AMP (cAMP). This inhibition affects various cellular processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid: Used in various chemical syntheses and industrial applications.
Uniqueness
(3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium stands out due to its unique combination of a phenyl ring with chlorine and hydroxyl substitutions, along with a trimethylmethanaminium group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)methyl-trimethylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(2,3)6-7-4-8(11)5-9(12)10(7)14/h4-5H,6H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXKPXHAYAFSH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2NO+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491674 |
Source


|
| Record name | (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62384-36-5 |
Source


|
| Record name | (3,5-Dichloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526424.png)
![2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14526431.png)



![2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14526446.png)


![{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane](/img/structure/B14526460.png)





